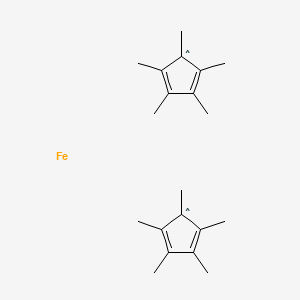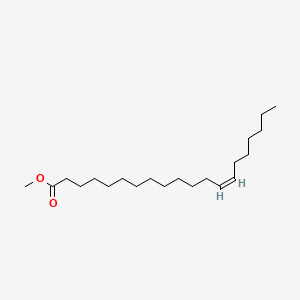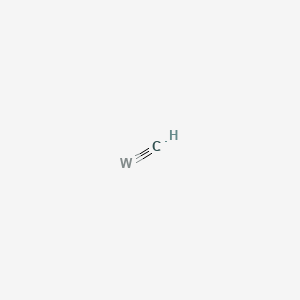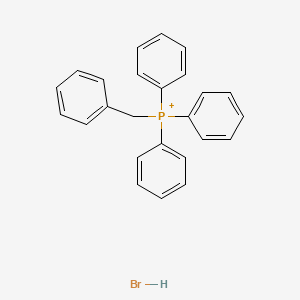
L-Phenylalanine (2-13C)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalanine (2-13C) is a stable isotope-labeled compound of L-Phenylalanine, an essential amino acid. The “2-13C” label indicates that the carbon at the second position in the phenylalanine molecule is replaced with the carbon-13 isotope. This labeling is useful in various scientific research applications, particularly in the fields of biochemistry, molecular biology, and metabolic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isotopically labeled L-Phenylalanine involves the introduction of the carbon-13 isotope at the desired position. One common method involves the use of isotopically labeled precursors such as [2-13C] acetone. The synthetic route typically includes the conversion of these precursors into intermediates like sodium phenylpyruvate, followed by enzymatic reductive amination to produce L-Phenylalanine (2-13C) .
Industrial Production Methods
Industrial production of L-Phenylalanine (2-13C) often involves microbial fermentation processes. Genetically engineered strains of Escherichia coli are used to incorporate the carbon-13 isotope into the phenylalanine molecule. The fermentation process is optimized to achieve high yields and isotopic purity .
化学反応の分析
Types of Reactions
L-Phenylalanine (2-13C) undergoes various chemical reactions, including:
Oxidation: Conversion to phenylpyruvate using oxidizing agents.
Reduction: Reduction to phenylethylamine using reducing agents.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Phenylpyruvate.
Reduction: Phenylethylamine.
Substitution: Halogenated or nitrated phenylalanine derivatives.
科学的研究の応用
L-Phenylalanine (2-13C) is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Biomolecular NMR: Used as a probe in nuclear magnetic resonance (NMR) studies to investigate protein structure and dynamics.
Metabolism Studies: Tracing metabolic pathways and studying enzyme kinetics.
Drug Development: Investigating the pharmacokinetics and pharmacodynamics of drugs.
Proteomics: Quantitative analysis of proteins and their interactions
作用機序
L-Phenylalanine (2-13C) exerts its effects through its role as a precursor in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The carbon-13 label allows for precise tracking of these metabolic pathways using techniques like NMR and mass spectrometry. The compound interacts with enzymes such as phenylalanine hydroxylase, which converts it to L-tyrosine, a precursor for neurotransmitter synthesis .
類似化合物との比較
Similar Compounds
L-Phenylalanine-1-13C: Labeled at the first carbon position.
L-Phenylalanine-3-13C: Labeled at the third carbon position.
L-Phenylalanine-13C9: Fully labeled with carbon-13 at all carbon positions
Uniqueness
L-Phenylalanine (2-13C) is unique due to its specific labeling at the second carbon position, making it particularly useful for studying specific metabolic pathways and enzyme interactions that involve this position.
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
(2S)-2-amino-3-phenyl(213C)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i8+1 |
InChIキー |
COLNVLDHVKWLRT-IDMPRHEVSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[13C@@H](C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)
![(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)



![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)
![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)




